molecular formula C3H7NO5 B1216459 1-Mononitroglycerin CAS No. 624-43-1

1-Mononitroglycerin

Cat. No.: B1216459
CAS No.: 624-43-1
M. Wt: 137.09 g/mol
InChI Key: HXWLJBVVXXBZCM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Mononitroglycerin, a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin , primarily targets smooth muscle cells in blood vessels . The compound’s role is to decrease the tonus of these muscles, leading to vasodilation .

Mode of Action

This compound interacts with its targets by forming free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase , which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .

Biochemical Pathways

The action of this compound affects the nitric oxide-cGMP pathway . The increase in cGMP leads to a series of downstream effects, including the dephosphorylation of myosin light chains, which ultimately results in the relaxation of smooth muscle cells . This relaxation causes vasodilation, reducing blood pressure and increasing blood flow .

Pharmacokinetics

Nitroglycerin, from which this compound is derived, is highly liposoluble and is readily transported through membranes . It undergoes a massive hepatic first-pass effect, rendering its oral bioavailability negligible . Sublingual, intravenous, or transdermal administration of nitroglycerin partially bypasses this first-pass effect, allowing plasma concentration to reach the therapeutic range . Nitroglycerin has a large volume of distribution due to its high liposolubility and to tissular protein binding . Its half-life is very short (1-4 min), and its systemic clearance usually exceeds the cardiac output . Nitroglycerin metabolites, including this compound, are excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in blood vessels . This relaxation leads to vasodilation, which reduces blood pressure and increases blood flow . These effects are beneficial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolism of nitroglycerin and its metabolites . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound

Biochemical Analysis

Biochemical Properties

1-Mononitroglycerin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) generated from this compound. This activation leads to the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that induces vasodilation by relaxing vascular smooth muscle cells .

Cellular Effects

This compound influences various types of cells and cellular processes. In vascular smooth muscle cells, it promotes relaxation and vasodilation through the NO-cGMP pathway. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of cGMP can inhibit calcium ion influx, leading to reduced muscle contraction and lower blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to nitric oxide (NO) in the presence of thiol-containing compounds. NO then activates guanylate cyclase, leading to the production of cGMP. This cascade results in the relaxation of vascular smooth muscle cells. Additionally, this compound can interact with sulfhydryl groups in proteins, forming S-nitrosothiols, which further contribute to its vasodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can lead to a decrease in its efficacy. Long-term studies have shown that repeated administration of this compound can lead to tolerance, where the vasodilatory effects diminish over time due to the depletion of thiol-containing compounds necessary for NO production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure. At high doses, it can cause adverse effects such as hypotension and reflex tachycardia. Threshold effects have been observed, where a minimum dose is required to achieve significant vasodilation .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrate metabolism. It is metabolized by the enzyme nitrate reductase, which converts it to nitric oxide (NO) and other metabolites. This process involves the interaction with cofactors such as NADPH. The metabolic flux of this compound can influence the levels of NO and cGMP, thereby affecting vascular tone and blood pressure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The compound tends to accumulate in vascular tissues, where it exerts its vasodilatory effects. Its distribution is influenced by factors such as blood flow and tissue perfusion .

Subcellular Localization

This compound is localized in specific subcellular compartments, primarily in the cytoplasm and mitochondria. Its activity is influenced by its localization, as the presence of thiol-containing compounds in these compartments facilitates its conversion to nitric oxide (NO). Post-translational modifications, such as nitrosylation, can also direct this compound to specific cellular compartments, enhancing its vasodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mononitroglycerin can be synthesized through the partial nitration of glycerol. The reaction typically involves the use of nitric acid under controlled conditions to ensure the selective nitration at the 1-position of glycerol . The reaction conditions include maintaining a low temperature to prevent over-nitration and degradation of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to control the reaction parameters precisely. This method ensures a high yield and purity of the product. The process also includes purification steps such as distillation and crystallization to isolate this compound from other nitrated by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Mononitroglycerin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dinitroglycerin and trinitroglycerin under specific conditions.

    Reduction: Reduction of this compound can yield glycerol and nitrite ions.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    2-Mononitroglycerin: Another mononitroglycerin isomer with similar properties but different positional nitration.

    1,2-Dinitroglycerin: A dinitrated product of glycerol with two nitro groups.

    1,3-Dinitroglycerin: Another dinitrated isomer with nitro groups at different positions.

    Trinitroglycerin (Nitroglycerin): The fully nitrated form of glycerol used as a vasodilator and explosive.

Uniqueness of 1-Mononitroglycerin: this compound is unique due to its selective nitration at the 1-position, making it a key intermediate in the metabolic degradation of nitroglycerin. Its specific reactivity and metabolic pathways distinguish it from other nitrated glycerol derivatives .

Properties

IUPAC Name

2,3-dihydroxypropyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871795
Record name 2,3-Dihydroxypropyl nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-43-1, 27321-61-5
Record name Glycerol 1-mononitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-43-1
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Record name Glycerol-1-nitrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mononitroglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl nitrate
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Record name 624-43-1
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Record name GLYCERYL 1-NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Mononitroglycerin in the microbial degradation of Nitroglycerin?

A1: this compound is a key intermediate in the microbial degradation pathway of Nitroglycerin. Research has shown that Arthrobacter sp. strain JBH1, isolated from Nitroglycerin-contaminated soil, utilizes a stepwise denitration process to break down Nitroglycerin. [] This process involves the sequential removal of nitro groups (-NO2), ultimately converting Nitroglycerin to Glycerol. This compound is identified as a transient intermediate in this pathway, suggesting its formation during the conversion of 1,2-Dinitroglycerin to Glycerol. [] This pathway allows the bacteria to utilize Nitroglycerin as its sole source of carbon and energy. []

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